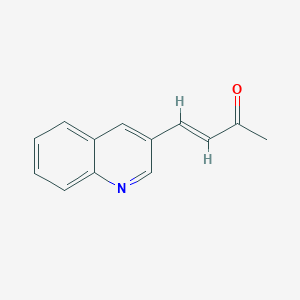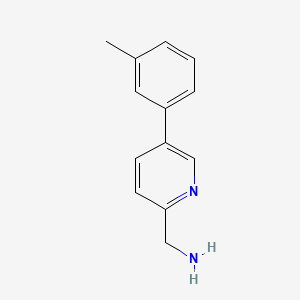
(5-(m-Tolyl)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(m-Tolyl)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a methanamine group attached to the second position of the pyridine ring and a methyl-substituted phenyl group (m-tolyl) at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-(m-Tolyl)pyridin-2-yl)methanamine typically begins with commercially available starting materials such as 2-bromopyridine and m-toluidine.
Step 1 - Formation of Intermediate: The first step involves the coupling of 2-bromopyridine with m-toluidine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to form (5-(m-Tolyl)pyridin-2-yl)amine.
Step 2 - Introduction of Methanamine Group: The intermediate (5-(m-Tolyl)pyridin-2-yl)amine is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-(m-Tolyl)pyridin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry:
Ligand Synthesis: (5-(m-Tolyl)pyridin-2-yl)methanamine is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science: this compound is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (5-(m-Tolyl)pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with active site residues, while the pyridine and m-tolyl groups contribute to hydrophobic interactions and π-π stacking with aromatic residues.
Comparaison Avec Des Composés Similaires
(5-Phenylpyridin-2-yl)methanamine: Similar structure but with a phenyl group instead of an m-tolyl group.
(5-(p-Tolyl)pyridin-2-yl)methanamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(5-(o-Tolyl)pyridin-2-yl)methanamine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness: (5-(m-Tolyl)pyridin-2-yl)methanamine is unique due to the specific positioning of the m-tolyl group, which influences its electronic properties and reactivity. This positioning can affect the compound’s binding affinity and selectivity in biological systems, as well as its performance in catalytic applications.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
[5-(3-methylphenyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12/h2-7,9H,8,14H2,1H3 |
Clé InChI |
RKTGEICLPOWGEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


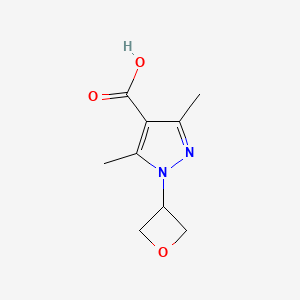
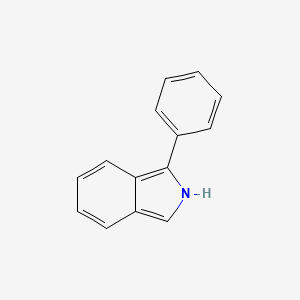
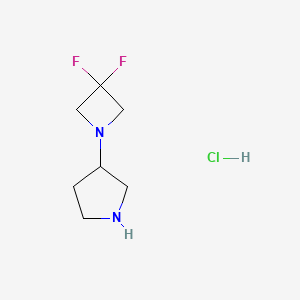
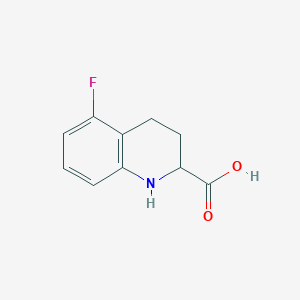
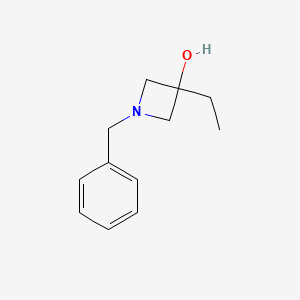
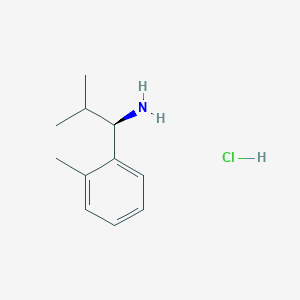
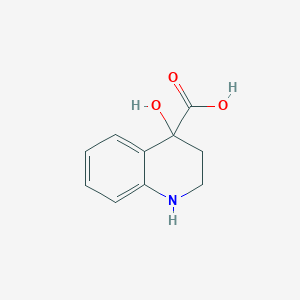
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)



![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)
